molecular formula C27H26N6O3S B11268112 N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11268112
M. Wt: 514.6 g/mol
InChI Key: WRUQWVOXPSNZTF-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, followed by the introduction of the butoxyphenyl and acetylphenyl groups. The final step involves the formation of the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require careful control of reaction parameters to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups and the presence of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H26N6O3S

Molecular Weight

514.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26N6O3S/c1-3-4-14-36-22-10-8-19(9-11-22)23-16-24-26-29-30-27(32(26)12-13-33(24)31-23)37-17-25(35)28-21-7-5-6-20(15-21)18(2)34/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,28,35)

InChI Key

WRUQWVOXPSNZTF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(=O)C)C3=C2

Origin of Product

United States

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